1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromonaphthalene and cyclopropane derivatives.
Reaction Conditions:
Industrial Production: On an industrial scale, the production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials.
Chemical Reactions Analysis
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the naphthalene ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety and the carbonitrile group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(5-Chloronaphthalen-1-YL)cyclopropane-1-carbonitrile: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and properties.
1-(5-Fluoronaphthalen-1-YL)cyclopropane-1-carbonitrile: The presence of a fluorine atom imparts unique chemical properties compared to the bromine derivative.
1-(5-Iodonaphthalen-1-YL)cyclopropane-1-carbonitrile: The iodine derivative exhibits distinct reactivity due to the larger atomic size and different electronic properties of iodine.
Properties
Molecular Formula |
C14H10BrN |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(5-bromonaphthalen-1-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-13-6-2-3-10-11(13)4-1-5-12(10)14(9-16)7-8-14/h1-6H,7-8H2 |
InChI Key |
LTPWRAPBNDFZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
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